molecular formula C12H31N4O+3 B1263452 N(1)-acetylsperminium(3+)

N(1)-acetylsperminium(3+)

Cat. No.: B1263452
M. Wt: 247.4 g/mol
InChI Key: GUNURVWAJRRUAV-UHFFFAOYSA-Q
Attention: For research use only. Not for human or veterinary use.
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Description

N(1)-acetylsperminium(3+) is an acetylated derivative of spermidine, a naturally occurring polyamine involved in cellular processes such as DNA stabilization, apoptosis regulation, and ion channel modulation. The compound is characterized by the acetylation of the primary amine group at the N1 position of spermidine, resulting in a tricationic (+3) charge under physiological conditions. This modification significantly alters its physicochemical properties, including reduced water solubility compared to non-acetylated spermidine . While its exact biological role remains under investigation, acetylated polyamines like N(1)-acetylsperminium(3+) are implicated in metabolic regulation, particularly in pathways involving oxidative stress and cellular detoxification .

Properties

Molecular Formula

C12H31N4O+3

Molecular Weight

247.4 g/mol

IUPAC Name

3-acetamidopropyl-[4-(3-azaniumylpropylazaniumyl)butyl]azanium

InChI

InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17)/p+3

InChI Key

GUNURVWAJRRUAV-UHFFFAOYSA-Q

Canonical SMILES

CC(=O)NCCC[NH2+]CCCC[NH2+]CCC[NH3+]

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Molecular Formula Charge Solubility Biological Role/Context Reference
N(1)-acetylsperminium(3+) Not explicitly provided +3 Low water solubility Metabolic intermediate; potential role in polyamine catabolism
N1-Acetylspermine Trihydrochloride C₆H₁₄O₁₂P₂ (reported) +1* Unreported Research compound (discrepancy in formula noted)
N8-Acetylspermidine C₁₁H₂₅N₃O +2 Moderate solubility Regulator of polyamine homeostasis; substrate for oxidation [External Knowledge]
N-Formyl-L-methionine C₆H₁₁NO₃S Neutral High solubility Protein synthesis initiation in prokaryotes
N-Deisopropyl-fluvastatin C₂₂H₂₃FNO₄ Neutral Lipid-soluble Metabolite of fluvastatin; inhibits HMG-CoA reductase

Notes:

  • N1-Acetylspermine Trihydrochloride: The molecular formula (C₆H₁₄O₁₂P₂) and molecular weight (340.11576 g/mol) reported in are inconsistent with typical spermidine derivatives, which lack phosphorus.
  • Charge Considerations: The +3 charge of N(1)-acetylsperminium(3+) distinguishes it from mono- or di-acetylated polyamines (e.g., N8-acetylspermidine, +2 charge). Charge impacts interactions with nucleic acids and membrane proteins.

Solubility and Bioavailability

N(1)-acetylsperminium(3+) exhibits low water solubility due to its cationic nature and acetyl group, which reduces hydrogen-bonding capacity . In contrast, N-Formyl-L-methionine, a neutral amino acid derivative, demonstrates high solubility, enabling its role in ribosomal translation . N-Deisopropyl-fluvastatin, a lipophilic statin metabolite, favors membrane permeability, aligning with its function in cholesterol biosynthesis inhibition .

Metabolic Pathways

  • N(1)-acetylsperminium(3+) : Likely involved in polyamine catabolism, where acetylation tags spermidine for excretion or further modification.
  • N-Jasmonoylisoleucine: A phytohormone conjugate found in plants (e.g., Pinus mugo), linking jasmonic acid signaling to stress responses .
  • Kinetin-9-N-glucoside : A cytokinin derivative with roles in plant growth regulation, highlighting the functional diversity of N-acylated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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